molecular formula C4H7BrO B141732 3-Bromo-2-methyl-2-propen-1-OL CAS No. 84695-29-4

3-Bromo-2-methyl-2-propen-1-OL

Cat. No. B141732
CAS RN: 84695-29-4
M. Wt: 151 g/mol
InChI Key: VFZCSFMDONRPQB-DUXPYHPUSA-N
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Description

Enantioselective Synthesis Analysis

The synthesis of 3-methyleneindan-1-ols through a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes has been demonstrated to be both general and efficient. The process has been further refined to achieve high enantioselectivity and excellent yields by incorporating chiral Brønsted acid catalyzed allylation .

Molecular Structure Analysis

The molecular structure of 3-bromo-2-methyl-1-propene has been investigated using gas phase electron diffraction, revealing a predominantly gauche conformer. The study provides detailed measurements of bond distances and angles, confirming the structure's stability at different temperatures .

Chemical Reactions Analysis

A palladium-catalyzed 1-methylene-2-propenylation reaction of aryl bromides with 3,4-alkadien-1-ols has been developed, allowing for the transfer of the 1-methylene-2-propenyl group to aryl bromides. This method takes advantage of palladium-mediated retro-allylation for sp3 C-sp3 C bond cleavage, offering a stereoselective synthesis of (E)-2-aryl-1,3-alkadienes . Additionally, the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol serves as a versatile synthon for the (E)-β-formylvinyl anion and cation, depending on the substitution of the bromine group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-2-methyl-1-propene have been characterized, with a focus on its conformation in the gas phase. The electron diffraction study has provided quantitative data on the molecule's conformational preferences and structural parameters .

Case Studies and Applications

The synthesis of 2-aryl-1,3-alkadienes via palladium-catalyzed reactions has potential applications in the preparation of complex organic molecules, as these dienes can be used in further chemical transformations such as Diels-Alder reactions . The use of 3-bromo-2-methyl-1-propene in the synthesis of (1Z, 3E)-1-bromo/chloro-2-carboxy-1,3-dienes through a gold-catalyzed synthesis demonstrates the compound's utility in regioselective rearrangements and cross-coupling reactions .

Scientific Research Applications

  • Synthesis of α-Methylenebutyrolactone : 3-Bromo-2-methyl-2-propen-1-OL derivatives are used in the synthesis of α-methylenebutyrolactone, a compound with potential applications in organic synthesis and medicinal chemistry (Matsuda, 1978).

  • Antimicrobial Agents : Certain derivatives of 3-Bromo-2-methyl-2-propen-1-OL have been investigated for their potential as antimicrobial agents. This includes their use in the synthesis of substituted phenyl azetidines (K. Doraswamy & P. Ramana, 2013).

  • Organic Chemistry Synthons : It serves as a versatile synthon in organic chemistry for various reactions, including its role in the synthesis of β-formylvinyl anions and cations (R. Bryan Miller & Mohammed I. Al-Hassan, 1983).

  • Biofuels Research : Research into biofuels has explored the use of similar unsaturated alcohols, like 3-Bromo-2-methyl-2-propen-1-OL, as potential anti-knock additives in fuel for spark ignition engines (J. H. Mack et al., 2014).

  • Nematicidal Activity : Certain derivatives have been synthesized and evaluated for their nematicidal activity against root-knot nematodes, highlighting its potential use in agricultural applications (Sumona Kumari et al., 2014).

  • Nonlinear Optical Properties : Studies on derivatives of 3-Bromo-2-methyl-2-propen-1-OL have shown promising results in the exploration of nonlinear optical properties, which are critical for various photonic applications (E. D. D’silva et al., 2012).

properties

IUPAC Name

(E)-3-bromo-2-methylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZCSFMDONRPQB-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CBr)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\Br)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methyl-2-propen-1-OL

CAS RN

89089-31-6
Record name NSC148283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-BROMO-2-METHYL-2-PROPEN-1-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Huang, E Negishi - Journal of the American Chemical Society, 2007 - ACS Publications
… In view of an earlier claim of the synthesis of 11 in 70% yield by the use of (E)-3-bromo-2-methyl-2-propen-1-ol and 3 mol % of Pd(PPh 3 ) 4 as a catalyst, 15 its synthesis was carried out …
Number of citations: 60 pubs.acs.org
Z Huang - 2008 - search.proquest.com
… In view of an earlier claim of the synthesis of 11 in 70% yield by the use of (E)-3-bromo-2-methyl-2-propen-1-ol and 3 mol% of Pd(PPh3)4 as a catalyst,11 its synthesis was carried out …
Number of citations: 2 search.proquest.com

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